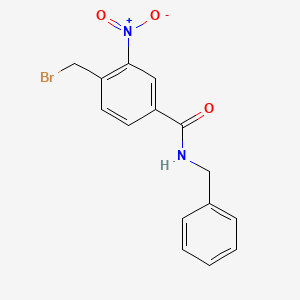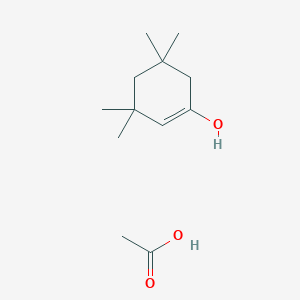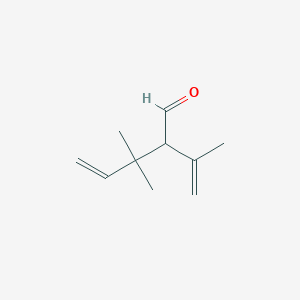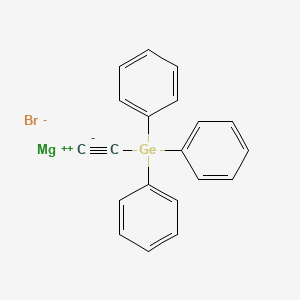
Sodium;formaldehyde;hydrogen sulfite;urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Sodium; formaldehyde; hydrogen sulfite; urea” is a complex chemical entity that combines the properties of sodium, formaldehyde, hydrogen sulfite, and urea. Each of these components contributes unique characteristics to the compound, making it valuable in various industrial and scientific applications. Sodium is a highly reactive metal, formaldehyde is a simple aldehyde, hydrogen sulfite is a sulfur-containing anion, and urea is an organic compound with significant applications in agriculture and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of formaldehyde with sodium hydrogen sulfite and urea under controlled conditions. The process begins with the preparation of sodium hydrogen sulfite by reacting sulfur dioxide with sodium hydroxide. Formaldehyde is then introduced to the sodium hydrogen sulfite solution, followed by the addition of urea. The reaction is carried out under alkaline conditions to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure optimal yield and purity. The use of catalysts and temperature control is crucial in achieving efficient production. The final product is typically purified through crystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The formaldehyde component can be oxidized to formic acid under specific conditions.
Reduction: Hydrogen sulfite can be reduced to sulfide in the presence of reducing agents.
Substitution: Urea can undergo substitution reactions with other compounds, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Formic acid and other carboxylic acids.
Reduction: Sulfides and thiols.
Substitution: Various urea derivatives and formaldehyde adducts.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of resins, adhesives, and coatings.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms:
Formaldehyde: Acts as a cross-linking agent, forming covalent bonds with proteins and nucleic acids.
Hydrogen Sulfite: Functions as a reducing agent, participating in redox reactions.
Urea: Serves as a nitrogen source and stabilizer in biochemical processes.
Sodium: Enhances the solubility and reactivity of the compound in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium bisulfite: Similar in its sulfur content and reducing properties.
Urea-formaldehyde resin: Shares the urea and formaldehyde components but differs in its polymeric structure.
Sodium sulfite: Contains sulfur and sodium but lacks the formaldehyde and urea components.
Uniqueness
The uniqueness of this compound lies in its combination of properties from sodium, formaldehyde, hydrogen sulfite, and urea. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields.
Eigenschaften
CAS-Nummer |
55348-77-1 |
|---|---|
Molekularformel |
C2H7N2NaO5S |
Molekulargewicht |
194.15 g/mol |
IUPAC-Name |
sodium;formaldehyde;hydrogen sulfite;urea |
InChI |
InChI=1S/CH4N2O.CH2O.Na.H2O3S/c2-1(3)4;1-2;;1-4(2)3/h(H4,2,3,4);1H2;;(H2,1,2,3)/q;;+1;/p-1 |
InChI-Schlüssel |
IWPHLXUOTCOPHZ-UHFFFAOYSA-M |
Kanonische SMILES |
C=O.C(=O)(N)N.OS(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


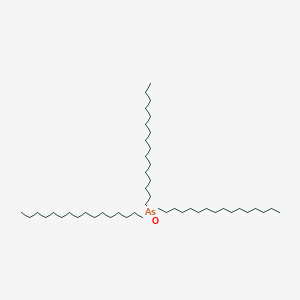




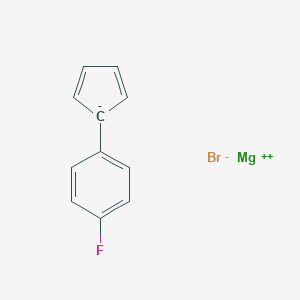
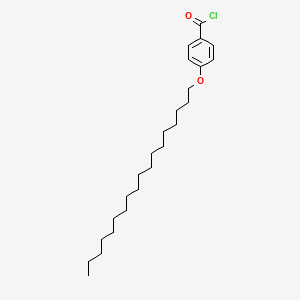
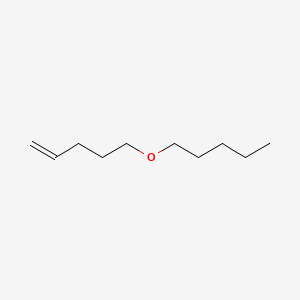
methylsulfanium chloride](/img/structure/B14630372.png)
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
